![molecular formula C11H10N2O3 B2565869 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-5-amine CAS No. 501116-29-6](/img/structure/B2565869.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-5-amine
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Description
The compound is a derivative of 2,3-Dihydro-1,4-benzodioxin . Benzodioxin derivatives are known to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical processes . For instance, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide was synthesized by substituting at N-position with various alkyl/aryl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques . For example, a significant downfield shift for the C-7 signals was observed due to the ortho effect of the sulfamoyl group on C-6 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has a melting point of 76 °C, a boiling point of 183-185 °C (at 0.1 Torr), and a density of 1.242±0.06 g/cm3 .Mechanism of Action
While the mechanism of action for the specific compound is not available, similar compounds are known to activate certain pathways. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl (methylsulfonyl)amino]benzamide, commonly known as DBM, activates a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes.
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-11-6-8(13-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTYMTHJKSGESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NOC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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